1-(4-Chlorophenyl)-2-pyrrolidinone

Catalog No.
S755201
CAS No.
7661-33-8
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2-pyrrolidinone

CAS Number

7661-33-8

Product Name

1-(4-Chlorophenyl)-2-pyrrolidinone

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2

InChI Key

NAIVIVMHCDWBEF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

1-(4-Chlorophenyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H10ClNO. It consists of a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is characterized by its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its structure features a carbonyl group adjacent to a nitrogen atom within the pyrrolidinone ring, which contributes to its reactivity and biological activity.

Due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The carbonyl group can be reduced to form an amine or alcohol, depending on the reducing agent used.
  • Condensation Reactions: It can undergo condensation with various aldehydes or ketones to form more complex structures.

These reactions highlight its versatility as an intermediate in organic synthesis.

1-(4-Chlorophenyl)-2-pyrrolidinone exhibits notable biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to other pharmacologically active compounds suggests that it may interact with biological targets involved in pain pathways. Additionally, it has been noted for causing skin and eye irritation, indicating the need for caution during handling .

The synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 4-chlorobenzylamine and suitable carbonyl compounds, cyclization can yield the desired pyrrolidinone structure.
  • Reflux Conditions: Many synthetic routes involve refluxing the reactants in solvents like ethanol or acetic acid to facilitate the formation of the pyrrolidinone ring.
  • Catalytic Methods: Catalysts may be employed to enhance reaction rates and yields during synthesis .

1-(4-Chlorophenyl)-2-pyrrolidinone finds applications in multiple areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting pain and inflammation.
  • Chemical Synthesis: The compound is utilized in creating more complex organic molecules and derivatives used in research and industrial applications.
  • Material Science: Its properties may lend themselves to applications in developing new materials or coatings.

Interaction studies of 1-(4-Chlorophenyl)-2-pyrrolidinone with biological systems have indicated that it may modulate certain pathways related to pain perception and inflammation. Investigations into its interactions with receptors or enzymes involved in these processes are ongoing. The compound's potential toxicity underscores the importance of understanding its pharmacokinetics and dynamics .

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-pyrrolidinone, including:

Compound NameStructure FeaturesUnique Aspects
2-PyrrolidinoneContains a similar pyrrolidinone ringMore broadly studied for solvent properties
N-Methyl-2-pyrrolidoneMethyl substitution on nitrogenKnown for enhancing drug permeation
4-(4-Chlorophenyl)-2-pyrrolidinoneSimilar chlorophenyl substitutionDifferent biological activity profile

These compounds are unique due to variations in substituents and their resulting biological activities, which may influence their applications in pharmaceuticals and materials science.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Chlorophenyl)-2-pyrrolidinone

Dates

Modify: 2023-08-15

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